5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group attached to a sulfanyl methylene bridge, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with a suitable aldehyde or ketone to form the bromophenyl sulfanyl intermediate.
Cyclization: The intermediate is then reacted with dimethyl malonate under basic conditions to form the dioxane ring. This step often requires a catalyst such as piperidine or pyridine to facilitate the cyclization process.
Final Product Formation: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: This method involves the sequential addition of reactants in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Synthesis: This method allows for the continuous addition of reactants and removal of products, which can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and other industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-Chlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-{[(4-Methylphenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-{[(4-Nitrophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
Compared to similar compounds, 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the bromine atom, which can participate in various chemical reactions and interactions. This makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity and functionality.
Properties
IUPAC Name |
5-[(4-bromophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMFAHDGJTBLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)Br)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.